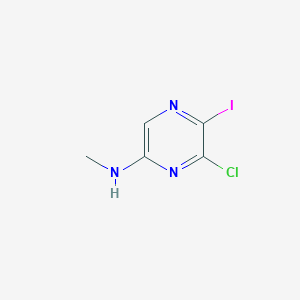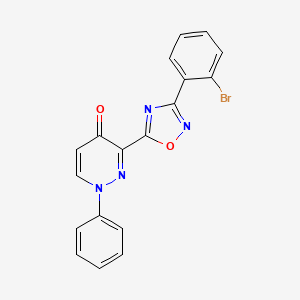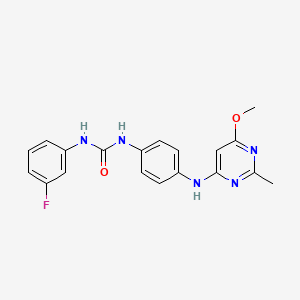
1-(3-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
- Research on pyrimidine derivatives, including compounds similar to the one , has contributed significantly to the understanding of chemical reactions and the synthesis of new compounds with potential therapeutic applications. For instance, studies on the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate have provided insights into the synthesis of novel pyrimidine-based compounds (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
Biological Evaluation
- Novel urea and bis-urea derivatives, incorporating primaquine and hydroxyl or halogen-substituted benzene moieties bridged by urea functionalities, have been synthesized and evaluated for their biological activity. These studies have shown promising antiproliferative effects against cancer cell lines, suggesting potential applications in anticancer drug development (I. Perković et al., 2016).
Anticancer and Antimicrobial Investigations
- The synthesis, characterization, and antimicrobial evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes indicate the potential for these compounds in developing new antimicrobial agents. Such studies contribute to the ongoing search for more effective treatments against resistant microbial strains (V. Rani et al., 2014).
Enzyme Inhibition and Anticancer Activity
- Research into unsymmetrical 1,3-disubstituted ureas has shown these compounds to have significant enzyme inhibition capabilities and anticancer activities, further emphasizing the role of urea derivatives in medicinal chemistry and drug discovery processes (Sana Mustafa et al., 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, potential for causing an allergic reaction, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies of the compound’s properties or activity.
I hope this general information is helpful. For specific information on “1-(3-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea”, I would recommend consulting a specialist or conducting a detailed literature search.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-6-8-15(9-7-14)24-19(26)25-16-5-3-4-13(20)10-16/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJMJWWQRMCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2812744.png)
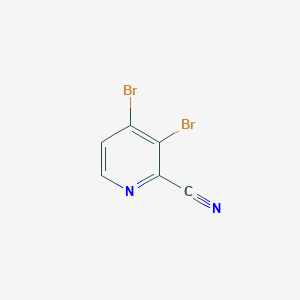
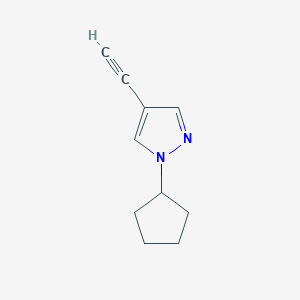
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)
![3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole](/img/structure/B2812751.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)
![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2812755.png)
![4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2812756.png)
![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)
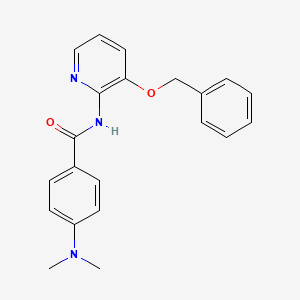
![3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2812760.png)
![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)
